5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C11H10O3 It is a derivative of furan, a heterocyclic organic compound, and features two furan rings connected by a methylene bridge with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylfuran-2-carbaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the methylene bridge between the two furan rings.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated furans
Scientific Research Applications
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the furan rings can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: Similar structure but lacks the second furan ring.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a methylene bridge.
2-Formyl-5-methylfuran: Similar structure but with different functional groups.
Uniqueness
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde is unique due to its dual furan ring structure connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
34995-74-9 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
5-[(5-methylfuran-2-yl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-8-2-3-9(13-8)6-10-4-5-11(7-12)14-10/h2-5,7H,6H2,1H3 |
InChI Key |
KWIASFUDUPQEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2=CC=C(O2)C=O |
Origin of Product |
United States |
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